Ethyl 6-ethyl-2-{[(4-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 6-ETHYL-2-(4-METHYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of an ethyl group, a methylbenzamido group, and a carboxylate ester group, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
The synthesis of ETHYL 6-ETHYL-2-(4-METHYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves several steps. One common method includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and a benzene derivative.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base.
Amidation: The 4-methylbenzamido group can be introduced through an amidation reaction, where the benzothiophene derivative reacts with 4-methylbenzoyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
ETHYL 6-ETHYL-2-(4-METHYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups. For example, halogenation can introduce halogen atoms into the molecule.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
ETHYL 6-ETHYL-2-(4-METHYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It can be tested for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine: Due to its unique structure, it may interact with specific biological targets, leading to therapeutic effects. Research can focus on its mechanism of action and potential medical applications.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 6-ETHYL-2-(4-METHYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The benzothiophene core may interact with enzymes or receptors, leading to modulation of their activity. The ethyl and methylbenzamido groups can enhance the compound’s binding affinity and specificity. The exact pathways and targets can be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
ETHYL 6-ETHYL-2-(4-METHYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other benzothiophene derivatives, such as:
6-ETHYL-2-(4-METHYLBENZAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXAMIDE: This compound has a similar structure but contains a pyridine ring instead of a benzene ring.
ETHYL 2-(4-METHYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: This compound lacks the additional ethyl group, which may affect its chemical and biological properties.
The uniqueness of ETHYL 6-ETHYL-2-(4-METHYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C21H25NO3S |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
ethyl 6-ethyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H25NO3S/c1-4-14-8-11-16-17(12-14)26-20(18(16)21(24)25-5-2)22-19(23)15-9-6-13(3)7-10-15/h6-7,9-10,14H,4-5,8,11-12H2,1-3H3,(H,22,23) |
InChI Key |
ZEKQYEDVASHFMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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